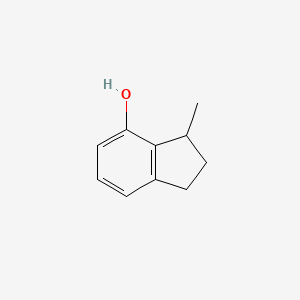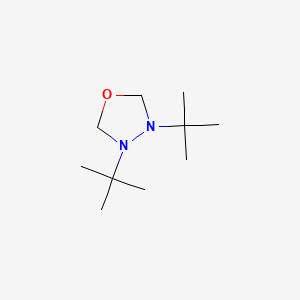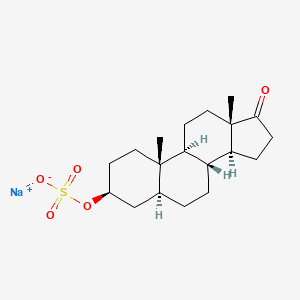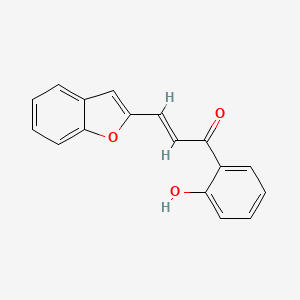
(2E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused to a phenyl group through a propenone linkage
Preparation Methods
The synthesis of 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone typically involves the condensation of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization from a suitable solvent such as dimethylformamide .
Chemical Reactions Analysis
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone can be compared with other benzofuran derivatives such as:
- 3-(1-Benzofuran-2-yl)benzaldehyde
- 2-(4-Methoxyphenyl)-1-benzopyran-4-one
- 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
These compounds share structural similarities but differ in their functional groups and substitution patterns. The unique combination of the benzofuran ring and the propenone linkage in 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O3/c18-15-7-3-2-6-14(15)16(19)10-9-13-11-12-5-1-4-8-17(12)20-13/h1-11,18H/b10-9+ |
InChI Key |
UAXZOPMIDQFURM-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


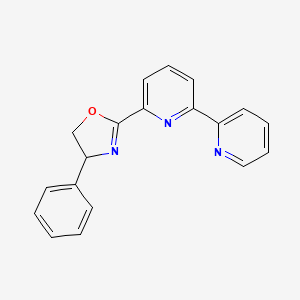
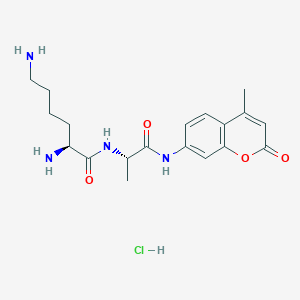
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
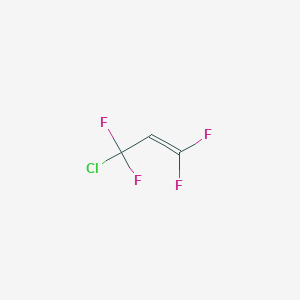
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
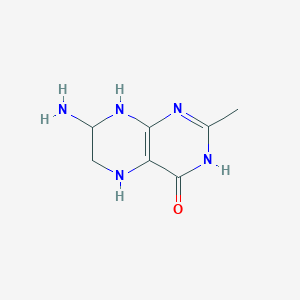
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
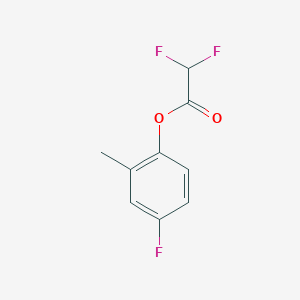
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
